molecular formula C13H15NO3 B1200103 Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate CAS No. 16381-42-3

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B1200103
CAS No.: 16381-42-3
M. Wt: 233.26 g/mol
InChI Key: MZBGNUFRAXDPAT-UHFFFAOYSA-N
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Description

5-methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Anti-Viral Activities

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate and its derivatives have been studied for their potential in synthesizing compounds with anti-viral properties. For instance, research has explored its use in synthesizing ethyl 5-hydroxyindole-3-carboxylates with significant anti-hepatitis B virus (HBV) activities, outperforming the positive control lamivudine (Chunshen Zhao et al., 2006). Additionally, its derivatives have been studied for antiviral activity against influenza and hepatitis C virus, though the effectiveness varied among the compounds synthesized (A. Ivashchenko et al., 2014).

Inhibitors of Human 5-Lipoxygenase

Certain derivatives of this compound have been identified as efficient inhibitors of human 5-lipoxygenase (5-LO), an enzyme catalyzing the biosynthesis of pro-inflammatory leukotrienes. These compounds were found to be potent in inhibiting 5-LO in cell-free assays and in polymorphonuclear leukocytes (A. Peduto et al., 2014). Further structural optimization led to even more potent inhibitors, with potential as anti-inflammatory therapeutics (E. Karg et al., 2009).

Spectroscopic and Computational Studies

The compound and its variants have been the subject of spectroscopic and computational studies to explore their electronic nature and reactivity. These studies have provided insights into the molecular structure, vibrational assignments, and non-linear optical properties, which are valuable for understanding the potential applications of these molecules in various fields (M. S. Almutairi et al., 2017).

Manufacturing and Synthesis

Research has also been conducted on the manufacturing synthesis of derivatives of this compound, aiming for large-scale production. This research includes studying different synthetic methods and optimizing conditions for feasible large-scale manufacturing (Yun-Sheng Huang et al., 2010).

Biological Activity Studies

Additionally, studies have been conducted on derivatives of this compound for their biological activities. This includes research on cytotoxicity against various cancer cell lines and bacterial strains, providing a foundation for potential pharmacological applications (Weerachai Phutdhawong et al., 2019).

Mechanism of Action

Target of Action

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an active compound that is primarily targeted towards 5-lipoxygenase (5-LO) . 5-LO is a key enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. Therefore, inhibitors of 5-LO are of significant interest for their potential role in managing inflammatory conditions .

Mode of Action

As a 5-lo inhibitor, it likely works by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and associated symptoms.

Biochemical Pathways

The compound, being an indole derivative, is involved in the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid, thereby disrupting the biochemical pathway that leads to inflammation .

Pharmacokinetics

Indole derivatives, in general, are known for their good absorption and distribution profiles due to their lipophilic nature

Result of Action

The primary result of the action of this compound is the reduction of inflammation. By inhibiting 5-LO, it prevents the formation of leukotrienes, which are potent mediators of inflammation . This can lead to a decrease in inflammation and associated symptoms in various conditions.

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Future Directions

Indole derivatives have been extensively explored as potential therapeutic agents. For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis . Moreover, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest promising future directions for the study and application of indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making the compound a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, the inhibition of IDO by this compound can result in reduced tryptophan catabolism and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound may impact metabolic flux and metabolite levels, further modulating cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy. Additionally, the compound’s transport and distribution can be modulated by factors such as pH, temperature, and the presence of other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.

Properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBGNUFRAXDPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345459
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-42-3
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (1 ml) was added to a solution of 4-methoxyphenyl hydrazine hydrochloride (11.2 g) and 2-oxobutyric acid (8.72 g) in ethanol (250 ml), and the solution heated at reflux for 16 hours. The reaction was cooled, concentrated in vacuo, and the residue triturated with ethanol to give the title compound as a white solid (8.8 g, 59%). NMR δ 1.36 (t, 3H), 3.76 (s, 3H), 4.30 (q, 2H), 6.88 (dd, 1H), 7.03 (d, 1H), 7.28 (d, 1H), 11.28 (bs, 1H); m/z 232 (M−H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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